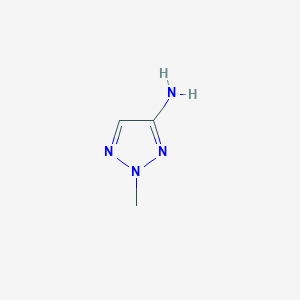
2-Methyl-2H-1,2,3-triazol-4-amine
説明
2-Methyl-2H-1,2,3-triazol-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as MTAA and is a derivative of triazole. MTAA has been widely studied for its potential use in various fields, including medicinal chemistry, material science, and agriculture.
科学的研究の応用
1,2,3-Triazoles are a type of heterocyclic compounds . They are not found in nature but have found broad applications in various fields . Here are some general applications of 1,2,3-triazoles:
-
Organic Synthesis and Drug Discovery : 1,2,3-Triazoles are used in organic synthesis and drug discovery . They are particularly attractive due to their ability to bind with a variety of enzymes and receptors, showing versatile biological activities .
-
Polymer Chemistry : 1,2,3-Triazoles can be used in polymer chemistry . They can be incorporated into polymers to enhance their properties.
-
Supramolecular Chemistry : In supramolecular chemistry, 1,2,3-triazoles can be used as building blocks to construct complex structures .
-
Bioconjugation : 1,2,3-Triazoles can be used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules .
-
Chemical Biology : In chemical biology, 1,2,3-triazoles can be used as probes to study biological systems .
-
Fluorescent Imaging and Materials Science : 1,2,3-Triazoles can be used in fluorescent imaging and materials science .
-
Antimicrobial and Antiviral : Triazoles and their derivatives have significant antimicrobial and antiviral properties . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
-
Antitubercular : Triazoles have been found to have antitubercular activities .
-
Anticancer : Triazoles are used in the treatment of various types of cancers . For example, letrozole, anastrozole, and vorozole, which contain a substituted 1,2,4-triazole chain, are currently being used to treat breast cancer .
-
Anticonvulsant, Analgesic, and Anti-inflammatory : Triazoles have been found to have anticonvulsant, analgesic, and anti-inflammatory activities .
-
Antidepressant : Triazoles are used in the treatment of depression . For example, commercially available drugs like trazodone and nefazodone contain a triazole ring .
-
Antihypertensive : Triazoles are used in the treatment of hypertension . For example, trapidil, a commercially available drug, contains a triazole ring .
-
Organocatalysis : Triazoles can be used in organocatalysis . They can act as catalysts in various organic reactions, enhancing the reaction rate and selectivity .
-
Agrochemicals : Triazoles can be used in agrochemicals . They can act as pesticides, herbicides, and fungicides, helping to protect crops and increase agricultural productivity .
-
Materials Science : Triazoles can be used in materials science . They can be incorporated into various materials to enhance their properties, such as thermal stability, mechanical strength, and chemical resistance .
-
Antidiabetic : Triazoles are used in the treatment of diabetes . For example, commercially available drugs like dapagliflozin and canagliflozin contain a triazole ring .
-
Antianxiety : Triazoles are used in the treatment of anxiety disorders . For example, commercially available drugs like alprazolam and estazolam contain a triazole ring .
-
Antiepileptic : Triazoles are used in the treatment of epilepsy . For example, commercially available drug rufinamide contains a triazole ring .
Safety And Hazards
特性
IUPAC Name |
2-methyltriazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-7-5-2-3(4)6-7/h2H,1H3,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTBHMBVLJIZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561417 | |
| Record name | 2-Methyl-2H-1,2,3-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2H-1,2,3-triazol-4-amine | |
CAS RN |
936940-63-5 | |
| Record name | 2-Methyl-2H-1,2,3-triazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2H-1,2,3-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



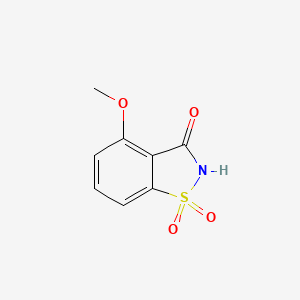
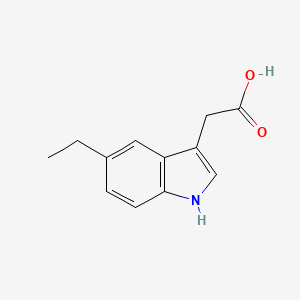
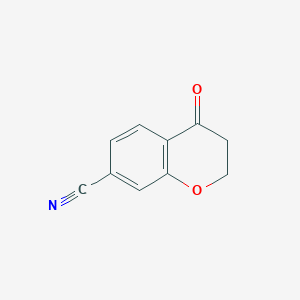
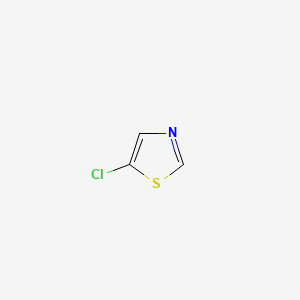
![trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)](/img/structure/B1590930.png)

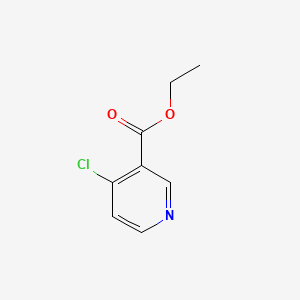
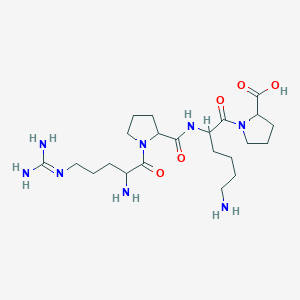
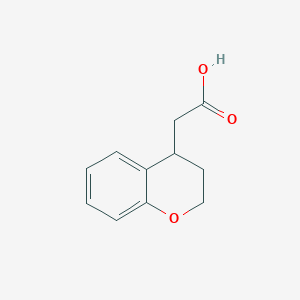
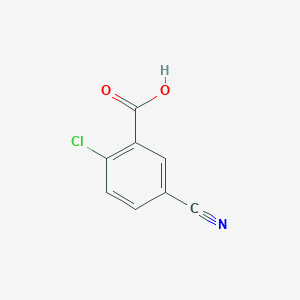

![Tris[(propan-2-yl)oxy]silyl](/img/structure/B1590940.png)
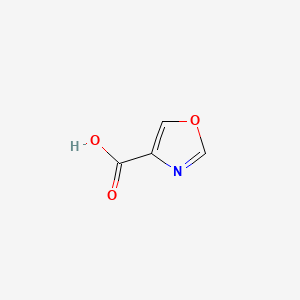
![Imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1590944.png)